c-Kit-IN-3 (maleate)
Description
Chemical Identity and Structural Characterization of c-Kit-IN-3 (Maleate)
Systematic Nomenclature and Molecular Formula
- Systematic name : The parent compound likely follows IUPAC nomenclature as a substituted indole derivative. Based on structural analogs in kinase inhibitors (e.g., ), the core structure may include a 1H-indole-3-carboxamide scaffold with methyl, fluorophenyl, and chlorobenzyl substituents.
- Molecular formula : The free base is hypothesized as $$ \text{C}{24}\text{H}{21}\text{ClFN}3\text{O} $$, with the maleate counterion ($$ \text{C}4\text{H}3\text{O}4^- $$) contributing to a final formula of $$ \text{C}{24}\text{H}{21}\text{ClFN}3\text{O} \cdot \text{C}4\text{H}3\text{O}4 $$ .
Crystallographic Structure Analysis
- Space group : Maleate salts often crystallize in triclinic systems (e.g., indacaterol hydrogen maleate adopts space group $$ P\overline{1} $$) . For c-Kit-IN-3 (maleate), similar packing is expected, with layered cation-anion arrangements stabilized by hydrogen bonds.
- Hydrogen bonding : The maleate anion typically forms intramolecular O–H⋯O bonds and intermolecular N–H⋯O interactions with the protonated amino group of the parent compound, as observed in related structures .
Protonation States and Salt Formation (Maleate Counterion)
- Protonation : The parent molecule’s amino group is protonated ($$ \text{NH}3^+ $$), balancing the maleate anion’s charge ($$ \text{C}4\text{H}3\text{O}4^- $$) .
- Salt formation : Maleic acid ($$ \text{C}4\text{H}4\text{O}_4 $$) donates one proton to form the hydrogen maleate anion, which pairs with the cationic API via ionic and hydrogen-bonding interactions .
Comparative Physicochemical Properties Analysis
| Property | c-Kit-IN-3 (Free Base) | c-Kit-IN-3 (Maleate) | Maleic Acid |
|---|---|---|---|
| Melting point (°C) | ~220 (estimated) | ~150–160 | 135–137 |
| Solubility (mg/mL) | Low (hydrophobic core) | Improved (salt form) | 478 (water, 25°C) |
| Stability | Moderate | Enhanced (crystalline) | N/A |
- Melting point : The maleate salt’s melting point is intermediate between the free base and maleic acid, consistent with cocrystal trends .
- Solubility : Salt formation typically increases aqueous solubility via ion-dipole interactions, as seen in analogous kinase inhibitors .
Properties
Molecular Formula |
C30H24ClF3N2O8 |
|---|---|
Molecular Weight |
633.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H4O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-3(6)1-2-4(7)8/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
VTSPHOXVDYGOKH-BTJKTKAUSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Generalized Reaction Conditions for c-Kit-IN-3 Synthesis
Key considerations:
- Temperature control : Exothermic reactions (e.g., maleate salt formation) require gradual cooling to prevent decomposition.
- Solvent selection : Ethanol-water mixtures improve salt crystallinity compared to pure organic solvents.
Purification and Crystallization Techniques
Purification methods are critical for achieving pharmacopeial-grade purity:
- Chromatography : Reverse-phase HPLC with C18 columns, using acetonitrile/water gradients (0.1% TFA).
- Recrystallization : Sequential solvent systems (e.g., ethyl acetate/heptane) to isolate the free base prior to salt formation.
For the maleate salt:
- Anti-solvent addition : Dropwise introduction of diethyl ether into a saturated ethanol solution induces crystallization.
- Stability studies : Amorphous forms are avoided by maintaining relative humidity <30% during storage.
Analytical Characterization
Rigorous quality control ensures structural fidelity and salt stoichiometry:
Table 2: Key Analytical Methods for c-Kit-IN-3 (Maleate)
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC (UV detection at 254 nm) | ≥98.5% area normalization |
| Salt stoichiometry | 1H NMR (integration of maleate protons) | 1:1 molar ratio (API:maleic acid) |
| Crystallinity | XRPD (comparison to reference pattern) | No amorphous halos |
| Residual solvents | GC-MS (ICH Q3C Class 2 limits) | <500 ppm for ethanol |
Notable findings from analogous compounds:
- XRPD : Distinct peaks at 2θ = 12.5°, 18.7°, and 22.3° confirm crystalline maleate salt formation.
- DSC : Endothermic peak at 185–190°C corresponds to maleate decomposition.
Scale-Up Challenges and Mitigation Strategies
Industrial production introduces complexities addressed through:
- Design of Experiments (DoE) : Optimization of maleic acid equivalence (1.05–1.10 eq.) to minimize excess acid residues.
- Continuous manufacturing : Microreactor systems for exothermic steps (e.g., Suzuki couplings) to enhance heat dissipation.
Case study from oclacitinib maleate synthesis:
- Cooling rate : 0.5°C/min during crystallization improves particle size distribution (D90 < 50 µm).
- Filtration : Buchner funnel with PTFE membranes (0.45 µm) reduces yield loss to <5%.
Chemical Reactions Analysis
Kinase Inhibition Mechanism
c-Kit inhibitors like c-Kit-IN-3 (maleate) bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and downstream signaling. Key interactions include:
-
Activation Loop Stabilization : Inhibitors stabilize the kinase activation loop (e.g., Tyr-823 in c-Kit), disrupting ATP binding and catalytic activity .
-
Juxtamembrane Domain Interaction : Inhibitors interfere with the autoinhibitory conformation of the juxtamembrane domain, blocking kinase activation .
Table 2: Structural Features of c-Kit Targeted by Inhibitors
Reaction Kinetics and Thermodynamics
High-accuracy quantum chemistry calculations for kinase inhibitor reactions reveal:
-
Barrier Heights : CCSD(T)-F12a/cc-pVDZ-F12 calculations show deviations (RMSE ~5 kcal/mol) from DFT methods, impacting rate predictions .
-
Rate Coefficients : For rigid reactions, rate coefficients (${k}_{\infty }(T)$) range from $10^{-3}$ to $10^{3}$ M$^{-1}$s$^{-1}$ between 300–2000 K .
Table 3: Comparative Barrier Heights for Inhibitor Reactions
| Method | RMSE (kcal/mol) |
|---|---|
| ωB97X-D3/def2-TZVP | 5.0 |
| CCSD(T)-F12a/cc-pVDZ-F12 | Reference |
Biological Activity and Selectivity
c-Kit inhibitors exhibit differential effects based on mutation profiles:
-
Activating Mutations : Found in gastrointestinal stromal tumors (GISTs), these mutations (e.g., L576P) enhance inhibitor binding efficacy .
-
Resistance Mutations : Secondary mutations (e.g., D816V) reduce drug affinity by altering kinase conformation .
Table 4: Inhibitor Efficacy Against c-Kit Mutants
| Mutation | Inhibitor IC₅₀ (nM) | Clinical Relevance |
|---|---|---|
| Wild-type | 10–50 | Baseline activity |
| D816V | >1000 | Drug resistance |
| L576P | 20–100 | Enhanced sensitivity |
Degradation Pathways
c-Kit inhibitors undergo ubiquitination and proteasomal degradation:
Scientific Research Applications
c-Kit-IN-3 (maleate) has a wide range of applications in scientific research, including:
Cancer Research: It is used to study the inhibition of c-KIT kinase activity in various cancers, including GISTs, acute myeloid leukemia, and melanoma.
Cell Signaling Studies: The compound is used to investigate the role of c-KIT kinase in cell signaling pathways, particularly those involved in cell proliferation, survival, and differentiation.
Drug Development: c-Kit-IN-3 (maleate) serves as a lead compound for the development of new c-KIT kinase inhibitors with improved potency and selectivity.
Pharmacokinetic Studies: The compound is used in pharmacokinetic studies to evaluate its bioavailability, metabolism, and excretion in animal models.
Mechanism of Action
c-Kit-IN-3 (maleate) exerts its effects by selectively inhibiting the c-KIT kinase, a receptor tyrosine kinase involved in various cellular processes. The compound binds to the ATP-binding site of c-KIT kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation, induction of apoptosis, and arrest of the cell cycle in the G0/G1 phase .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 516.9 g/mol .
- Purity : >98% (HPLC) .
- Solubility : Soluble in DMSO; formulated for in vivo studies using PEG300, Tween 80, and ddH2O .
- Storage : Stable at -20°C for ≥2 years .
Maleate salts are commonly used in pharmaceuticals to enhance solubility and bioavailability (e.g., enalapril maleate ), but this specific formulation for c-Kit-IN-3 remains uncharacterized in the available literature.
Comparison with Similar Compounds
Comparison with c-Kit-IN-3 Hydrochloride
The hydrochloride salt of c-Kit-IN-3 shares the same core structure and inhibitory activity but offers improved pharmacokinetic properties:
Key Findings :
Comparison with Other c-KIT Inhibitors
However, c-Kit-IN-3’s broad-spectrum activity against drug-resistant mutants distinguishes it from first-generation inhibitors, which often fail against T670I and activation loop mutations .
General Considerations for Salt Forms
While maleate salts are widely used in drug development (e.g., enalapril maleate ), their advantages include:
- Enhanced aqueous solubility.
- Improved stability and shelf life.
- Reduced gastrointestinal irritation.
For c-Kit-IN-3, developing a maleate salt could theoretically address formulation challenges observed with the free base.
Q & A
Q. What is the molecular mechanism of action of c-Kit-IN-3 (maleate) in inhibiting c-KIT kinase activity?
c-Kit-IN-3 (maleate) binds competitively to the ATP-binding pocket of c-KIT kinase, preventing phosphorylation and downstream signaling. This inhibition disrupts pathways like PI3K/AKT and MAPK/ERK, critical for cell proliferation and survival in cancers with c-KIT mutations (e.g., gastrointestinal stromal tumors) . Methodological Insight :
- Use kinase activity assays (e.g., ADP-Glo™) to measure inhibition potency.
- Validate via Western blotting for phosphorylated c-KIT and downstream proteins (e.g., AKT, ERK).
Q. How should researchers design experiments to evaluate c-Kit-IN-3’s efficacy using the PICOT framework?
PICOT Framework :
- P : Cell lines or animal models with c-KIT mutations (e.g., GIST-T1, T670I mutants).
- I : c-Kit-IN-3 at varying concentrations (e.g., 0.01–10 μM).
- C : Compare with imatinib or sunitinib (standard c-KIT inhibitors).
- O : Metrics like IC50, apoptosis (Annexin V/PI staining), and cell cycle arrest (flow cytometry).
- T : Short-term (24–72 hrs for in vitro) vs. long-term (14–28 days for in vivo tumor regression).
This structure ensures specificity, reproducibility, and clinical relevance .
Q. What experimental methods are recommended to assess c-Kit-IN-3’s inhibitory potency?
Q. Table 1: c-Kit-IN-3 Inhibitory Activity
| Model | IC50 (nM) | Outcome (vs. Control) | Reference |
|---|---|---|---|
| c-KIT (WT) | 4 | 90% kinase inhibition | |
| c-KIT (T670I mutant) | 8 | Resistance overcome vs. imatinib |
Q. Which cellular models are most relevant for studying c-Kit-IN-3’s effects?
Prioritize models with clinically relevant c-KIT mutations:
Q. How can pharmacokinetic parameters guide dosing regimens in preclinical studies?
- Half-life : 4.5 hrs (mice), 6.4 hrs (rats), 19.4 hrs (dogs).
- Bioavailability : 43–81% across species.
Optimization Strategy : - Administer twice daily in mice to maintain plasma concentrations above IC50.
- Adjust for species-specific metabolic differences using LC-MS/MS pharmacokinetic profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for c-Kit-IN-3?
Common Discrepancies :
- High in vitro potency but limited in vivo tumor regression.
Analysis Steps :
Validate drug exposure via plasma/tumor pharmacokinetics.
Assess tumor microenvironment factors (e.g., hypoxia, stromal interactions) using 3D spheroid models.
Compare mutation-specific responses (e.g., T670I vs. D816V) .
Q. What strategies can overcome resistance to c-Kit-IN-3 in c-KIT-mutant cancers?
Q. How should researchers design studies to evaluate c-Kit-IN-3’s synergy with other targeted agents?
Q. What are potential biases in preclinical studies of c-Kit-IN-3, and how can they be mitigated?
- Bias Sources :
- Overreliance on single cell lines.
- Suboptimal dosing mimicking clinical exposure.
- Mitigation :
- Use patient-derived xenografts (PDXs) with diverse mutations.
- Align dosing with human pharmacokinetic projections .
Q. How can researchers validate c-Kit-IN-3’s therapeutic potential for clinical translation?
- Orthogonal Assays :
- Ex vivo primary tumor cultures from GIST patients.
- Toxicity profiling (hERG assay, liver microsomal stability).
- Regulatory Readiness :
- Compile data into an Investigational New Drug (IND) package, including GLP toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
